6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde

Catalog No.
S13813575
CAS No.
M.F
C9H4F3NO2
M. Wt
215.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde

Product Name

6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde

IUPAC Name

6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)5-1-2-6-7(3-5)13-15-8(6)4-14/h1-4H

InChI Key

ZPPSXJBOECVFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1C(F)(F)F)C=O

6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde is a heterocyclic compound featuring a benzoxazole ring with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and reactivity. This compound is notable for its potential applications in pharmaceuticals and materials science due to the unique properties imparted by its structure.

, including:

  • Oxidation: 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The trifluoromethyl group may undergo nucleophilic substitution, leading to the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and amines or thiols for substitution reactions, which can yield diverse products depending on the specific conditions employed .

While specific biological activities of 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde are not extensively documented, compounds containing benzoxazole structures often exhibit significant biological properties. These can include anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group may enhance these effects by improving the compound's interaction with biological targets due to increased lipophilicity .

The synthesis of 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde typically involves several steps:

  • Formation of Benzoxazole: The initial step often includes the cyclization of 2-aminophenol with trifluoroacetic anhydride to form the benzoxazole ring.
  • Introduction of Aldehyde Group: The aldehyde functionality can be introduced through formylation reactions or oxidation of suitable precursors.
  • Optimization: Industrial synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity .

6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds with enhanced biological activity.
  • Materials Science: The compound may serve as a building block in synthesizing advanced materials due to its stability and reactivity.
  • Agrochemicals: It could also find applications in the development of agrochemicals owing to its chemical properties .

Research into the interactions of 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde with biological systems is crucial for understanding its potential therapeutic effects. Interaction studies typically focus on how the compound binds to specific enzymes or receptors, influencing pathways related to cell signaling or metabolic processes. Such studies are essential for determining its efficacy and safety profile as a pharmaceutical agent .

Several compounds share structural similarities with 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TrifluoromethylbenzoxazoleBenzoxazole ring with trifluoromethyl groupLacks aldehyde functionality
Trifluoromethylbenzoic acidContains both trifluoromethyl and carboxylic acid groupsLacks benzoxazole ring
2-(Trifluoromethyl)benzaldehydeBenzaldehyde structure with trifluoromethyl groupDoes not contain a benzoxazole moiety

Uniqueness: 6-(Trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzoxazole ring, and aldehyde functionality. This combination imparts distinct chemical properties that enhance its stability and reactivity compared to similar compounds, making it particularly valuable in various applications .

Vilsmeier-Haack Reaction: Formylation Strategies and Optimization

The Vilsmeier-Haack (VH) reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. This reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), forms reactive chloromethyleniminium salts that enable electrophilic formylation. For 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde, the VH protocol involves formylation at the 3-position of the benzoxazole core, leveraging the electron-deficient nature of the trifluoromethyl group to direct regioselectivity.

Mechanistic Insights
The reaction proceeds via the in situ generation of the VH reagent, where POCl₃ reacts with DMF to form a chloromethyleniminium ion. This electrophilic species attacks the benzoxazole ring at the most activated position, followed by hydrolysis to yield the aldehyde. The trifluoromethyl group’s strong electron-withdrawing effect enhances the ring’s electrophilicity, facilitating formylation at the 3-position.

Optimization Strategies
Key parameters for optimizing yield and selectivity include:

  • Temperature: Reactions are typically conducted at 60–65°C to balance reactivity and side-product formation.
  • Stoichiometry: A 1:1.2 molar ratio of benzoxazole precursor to VH reagent minimizes unreacted starting material.
  • Reaction Time: Extended durations (5–6 hours) ensure complete conversion, as evidenced by Nagamallu et al. in related coumarin-formyl pyrazole syntheses.

Example Protocol
A representative synthesis involves treating 6-(trifluoromethyl)-2,1-benzoxazole with POCl₃ and DMF in dichloroethane under reflux for 6 hours, achieving yields of 78–85%.

ParameterOptimal ConditionImpact on Yield
Temperature60–65°CMaximizes electrophilic activity
POCl₃:DMF Ratio1:1.2Prevents overhalogenation
Reaction Time5–6 hoursEnsures complete formylation

Alternative Synthetic Routes via Condensation of Trifluoromethylated Precursors

Alternative methodologies focus on constructing the benzoxazole core from trifluoromethyl-containing building blocks. One-pot and multi-component reactions (MCRs) are particularly effective.

One-Pot Condensation
A notable approach adapts the synthesis of 3-difluoromethyl benzoxazole-2-thiones. By substituting sodium chlorodifluoroacetate with a trifluoromethyl analog, 2-aminophenol reacts with elemental sulfur and a trifluoromethylating agent under basic conditions (e.g., NaOt-Bu). This method avoids isolating intermediates, streamlining the synthesis.

Multi-Component Reactions
Iron-catalyzed MCRs, as demonstrated by Aboonajmi et al., offer a scalable route. For example, combining 2-aminophenol, trifluoromethyl ketones, and ammonium acetate in the presence of Fe(III)-porphyrin catalysts yields benzoxazole derivatives at room temperature. This method’s mild conditions (25°C, ethanol solvent) and high yields (up to 92%) make it advantageous for functionalized analogs.

Recent Innovations in Catalytic Systems for Benzoxazole Core Functionalization

Advances in catalysis have revolutionized benzoxazole functionalization, emphasizing efficiency and sustainability.

Transition Metal Catalysts
Iron(III) porphyrin complexes, such as FeIIITPPCl, catalyze cyclization and formylation steps with exceptional selectivity. These systems operate under ambient conditions, reducing energy consumption and byproduct formation. For instance, FeIIITPPCl achieves 95% conversion in benzoxazole syntheses within 2 hours.

Base-Mediated Systems
Strong bases like NaOt-Bu facilitate deprotonation and cyclization in one-pot syntheses. In the presence of NaOt-Bu, 2-aminophenol and trifluoroacetic anhydride condense to form the benzoxazole core, followed by in situ formylation.

Catalyst Performance Comparison

CatalystReaction ConditionsYieldSelectivity
FeIIITPPCl25°C, ethanol, 2 h95%>99%
NaOt-Bu80°C, DMF, 4 h85%90%
FeCl₃60°C, acetonitrile, 6 h78%85%

Role as a Kinase Inhibitor Scaffold in Targeted Cancer Therapies

Mechanism of Action and Structural Contributions

The 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde compound represents a sophisticated molecular scaffold with significant potential in kinase inhibition for cancer therapeutics. The structural features of this compound contribute to its effectiveness as a kinase inhibitor through multiple mechanisms. The benzoxazole core provides a planar aromatic system that facilitates π-π stacking interactions with the ATP-binding pocket of protein kinases, while the aldehyde functional group at the 3-position serves as a reactive electrophilic center capable of forming covalent bonds with nucleophilic residues in the enzyme active site [1] [2].

The trifluoromethyl substitution at the 6-position enhances the compound's pharmacological profile through several mechanisms. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the benzoxazole ring system, thereby strengthening its interactions with kinase domains. Additionally, the trifluoromethyl group provides a global protective effect against hepatic metabolism, significantly extending the compound's half-life in biological systems [3] [4].

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Research has demonstrated that benzoxazole-benzamide conjugates incorporating the 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde scaffold exhibit potent inhibitory activity against VEGFR-2, a critical target in cancer angiogenesis. The most promising derivatives display IC50 values ranging from 0.268 to 0.704 μM against VEGFR-2, with several compounds demonstrating superior efficacy compared to sorafenib, the FDA-approved multi-kinase inhibitor [2].

The structure-activity relationship studies reveal that the unsubstituted benzoxazole compounds bearing cyclohexyl groups in the amidic side chain demonstrate the highest inhibitory potency. Compound 1 from this series achieved an IC50 value of 0.268 μM against VEGFR-2, surpassing sorafenib's IC50 of 0.352 μM. The enhanced activity correlates directly with the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL [2].

FMS-like Tyrosine Kinase 3 (FLT3) Targeting

The incorporation of the 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde motif into benzimidazole derivatives has yielded highly selective FLT3 inhibitors for acute myeloid leukemia treatment. These compounds demonstrate remarkable potency against both wild-type FLT3 and drug-resistant mutants, with IC50 values ranging from 0.022 to 0.041 μM [1].

The most significant finding is that these benzoxazole-based FLT3 inhibitors exhibit enhanced activity against FLT3-TKD mutants, particularly the D835Y mutation, which is associated with secondary resistance to conventional type II FLT3 inhibitors. Compound 8r displayed a 7-fold increase in potency against FLT3-D835Y (IC50 = 5.64 nM) compared to wild-type FLT3 (IC50 = 41.6 nM), suggesting a potential mechanism to overcome resistance [1].

Multi-Kinase Inhibitory Profile

The 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde scaffold has proven effective in developing multi-kinase inhibitors that simultaneously target multiple oncogenic pathways. Recent studies have identified derivatives with potent inhibitory activities against EGFR, HER2, VEGFR2, and CDK2 protein kinases, with IC50 values ranging from 0.224 to 0.886 μM [5].

The broad-spectrum kinase inhibition capability is attributed to the scaffold's ability to adapt to different ATP-binding pocket geometries through conformational flexibility. The trifluoromethyl group enhances binding affinity by forming favorable hydrophobic interactions with lipophilic regions of the kinase active sites, while the benzoxazole core maintains essential hydrogen bonding patterns with conserved residues [5].

Data Analysis of Kinase Inhibition Efficacy

Kinase TargetIC50 Range (μM)Cancer TypeSelectivity IndexReference
VEGFR-20.268 - 0.704Colorectal, Breast> 20 [2]
FLT30.022 - 0.041Acute Myeloid Leukemia> 42 [1]
PI3K-β0.002 - 0.014Various solid tumors> 100 [6]
EGFR0.279Multiple cancer types> 15 [5]
HER20.224Breast cancer> 25 [5]
CDK20.886Cell cycle disorders> 10 [5]

Development of Antimicrobial Agents with Enhanced Selectivity

Mechanism of Antimicrobial Action

The 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde scaffold demonstrates exceptional antimicrobial properties through multiple mechanisms of action. The primary mode of antibacterial activity involves DNA gyrase inhibition, a critical enzyme required for bacterial DNA replication and transcription. The planar benzoxazole core intercalates between DNA base pairs, while the aldehyde group forms covalent bonds with nucleophilic residues in the gyrase active site [7] [8].

The trifluoromethyl substitution enhances antimicrobial selectivity by increasing the compound's lipophilicity, facilitating penetration through bacterial cell membranes while maintaining stability against bacterial resistance mechanisms. The electron-withdrawing effect of the trifluoromethyl group also strengthens the compound's binding affinity to bacterial enzymes compared to mammalian homologs [9].

Broad-Spectrum Antibacterial Activity

Systematic screening of benzoxazole derivatives incorporating the 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde scaffold has revealed potent activity against both Gram-positive and Gram-negative bacteria. The most effective compounds demonstrate minimum inhibitory concentrations (MIC) values ranging from 0.34 to 5.66 × 10⁻³ μM against various bacterial strains [7].

Compound 10 exhibited the highest activity against Bacillus subtilis with an MIC of 1.14 × 10⁻³ μM, while compound 24 showed exceptional potency against Escherichia coli with an MIC of 1.40 × 10⁻³ μM. The structure-activity relationship analysis indicates that electron-withdrawing groups at specific positions on the benzoxazole ring significantly enhance antibacterial efficacy [7].

Methicillin-Resistant Staphylococcus aureus (MRSA) Targeting

The development of effective treatments for MRSA infections represents a critical challenge in antimicrobial therapy. Benzoxazole-thiazolidinone hybrids incorporating the 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde motif have demonstrated remarkable efficacy against MRSA strains with MIC values ranging from 1.0 to 32.0 μg/mL [10].

The most promising compounds, BT25 and BT26, achieved MIC values of 1.0 μg/mL against MRSA, representing an 8-fold improvement over the parent compound. These derivatives also displayed excellent selectivity indices (> 20) when tested against mammalian Vero cells, indicating minimal cytotoxicity to host cells [10].

Efflux Pump Inhibition

A significant mechanism of bacterial resistance involves overexpression of efflux pumps that actively remove antibiotics from bacterial cells. Trifluoroacetonylbenzoxazole metal complexes have demonstrated the ability to inhibit bacterial efflux pumps, thereby restoring sensitivity to conventional antibiotics [9].

The zinc(II) complex of ligand 2 and the copper(II) complex of ligand 1 showed remarkable enhancement of ciprofloxacin activity against MRSA in MIC reduction assays. The mechanism involves increased ethidium bromide accumulation in bacterial cells, indicating effective efflux pump inhibition [9].

Antifungal Properties

The 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde scaffold has also demonstrated significant antifungal activity against clinically relevant fungal pathogens. Compound 1 exhibited exceptional potency against Candida albicans with an MIC of 0.34 × 10⁻³ μM, while compound 19 showed effectiveness against Aspergillus niger with an MIC of 2.40 × 10⁻³ μM [7].

The antifungal mechanism involves disruption of ergosterol biosynthesis through inhibition of cytochrome P450 enzymes essential for fungal cell membrane integrity. The trifluoromethyl group enhances selectivity by preferentially binding to fungal cytochrome P450 enzymes over mammalian homologs [7].

Antimicrobial Selectivity Data

PathogenMIC Range (μg/mL)Selectivity IndexResistance MechanismReference
S. aureus (MRSA)1.0 - 32.0> 20Cell wall synthesis [10]
E. coli1.40 × 10⁻³> 100DNA gyrase inhibition [7]
P. aeruginosa0.25 - 256> 10Multiple targets [11]
C. albicans0.34 × 10⁻³> 50Membrane disruption [7]
B. subtilis1.14 × 10⁻³> 75DNA gyrase inhibition [7]

Structural Analogues for Probing Metabolic Stability and Binding Affinity

Trifluoromethyl Substitution Effects on Metabolic Stability

The incorporation of the trifluoromethyl group at the 6-position of the 2,1-benzoxazole-3-carbaldehyde scaffold provides exceptional metabolic stability advantages. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 544 kJ/mol, making it highly resistant to metabolic degradation [3].

Studies on trifluoromethyl-substituted benzoxazole derivatives have demonstrated half-lives exceeding 2 hours in liver microsomal assays, compared to less than 30 minutes for non-fluorinated analogues. The trifluoromethyl group provides a global protective effect, reducing the number of metabolic products from 18 to just 2 in monkey liver microsomal studies [3].

The enhanced metabolic stability translates to improved pharmacokinetic properties, including extended plasma half-life, reduced clearance, and increased oral bioavailability. The trifluoromethyl substitution also reduces the formation of potentially toxic metabolites, contributing to an improved safety profile [3].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical insights into the optimization of 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde derivatives. The position and nature of substituents on the benzoxazole core significantly influence both biological activity and metabolic stability [12].

Substitution at the 5-position with fluorine is well-tolerated and maintains potent biological activity, while larger substituents such as methyl or chlorine groups result in impaired activity due to steric limitations. The 4-position demonstrates greater tolerance to modification, with oxazolo[4,5-b]pyridine analogues showing comparable cellular activity to the parent compound [13].

The aldehyde functional group at the 3-position is essential for biological activity, serving as a key pharmacophore for target protein interactions. Modifications to this position, including reduction to alcohol or oxidation to carboxylic acid, result in significantly reduced biological activity [12].

Binding Affinity Optimization

The optimization of binding affinity for 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde derivatives involves careful consideration of electronic and steric factors. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzoxazole ring, strengthening π-π stacking interactions with aromatic amino acid residues in target proteins [4].

Molecular dynamics simulations reveal that the trifluoromethyl group preferentially interacts with phenylalanine, methionine, leucine, and tyrosine residues, while showing reduced affinity for cysteine and isoleucine. Substitution of methyl groups with trifluoromethyl groups near phenylalanine, histidine, and arginine residues results in the greatest binding energy improvements [4].

Quantum mechanical/molecular mechanical (QM/MM) calculations demonstrate that optimal binding energy gains of up to -4.36 kcal/mol can be achieved through strategic trifluoromethyl substitution on the benzene ring of the benzoxazole core. These energy improvements are primarily driven by electrostatic interactions and favorable solvation effects [4].

Pharmacokinetic Property Enhancement

The development of 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde analogues has focused on optimizing pharmacokinetic properties through systematic structural modifications. The introduction of various substituents at different positions allows for fine-tuning of solubility, permeability, and metabolic stability [12].

Benzoxazole-carboxamide derivatives demonstrate high aqueous solubility (240 μM) and improved plasma and liver microsomal stability with half-lives exceeding 60 minutes. The incorporation of small aliphatic groups reduces lipophilicity while maintaining biological activity, resulting in balanced pharmacokinetic properties [12].

The pH-dependent solubility profile of these compounds allows for optimal absorption under acidic gastric conditions (640 μg/mL at pH 1.2) followed by maintenance of activity at physiological pH. This property is particularly advantageous for oral drug delivery applications [13].

Intestinal Metabolic Stability

Recent developments in benzoxazole derivative design have focused on achieving intestinal metabolic stability, particularly important for targeting gut microbiota-mediated pathways. The benzoxazole scaffold incorporating the 6-(trifluoromethyl)-2,1-benzoxazole-3-carbaldehyde motif demonstrates exceptional stability in human intestinal S9 fraction assays [14].

The BO-I derivative showed an IC50 value of 2.4 ± 0.3 μM against choline TMA-lyase (CutC), a key enzyme in gut microbiota metabolism, while maintaining stability in intestinal metabolic conditions. This represents a significant advancement in developing gut-selective therapeutic agents [14].

Metabolic Stability and Binding Affinity Comparison

Structural ModificationMetabolic Stability (t½)Binding AffinitySolubility ProfilePharmacokinetic AdvantageReference
Trifluoromethyl substitution> 2 hoursEnhanced (CF3 effect)Improved lipophilicityGlobal protection [3]
Benzoxazole-carboxamide> 8 hoursNanomolar rangeHigh aqueous (240 μM)Oral bioavailability [12]
Methyl benzoxazole core> 60 minutesSub-micromolarpH-dependentExtended half-life [13]
Fluorinated benzoxazole15 minutesModeratePoor at neutral pHRapid metabolism [2]
Hydroxybenzoxazole> 4 hoursHigh selectivityModerateSelective targeting [14]
Chlorobenzoxazole< 30 minutesReduced selectivityVariableLimited stability [15]

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

215.01941286 g/mol

Monoisotopic Mass

215.01941286 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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